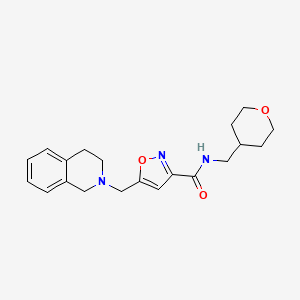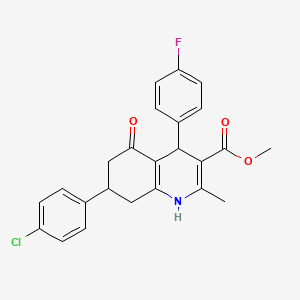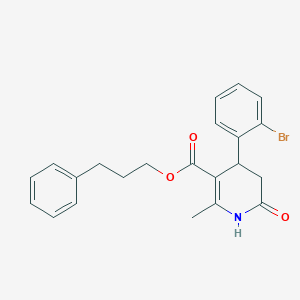
N~1~-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as MPA-Gly, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Mecanismo De Acción
The mechanism of action of MPA-Gly involves its selective inhibition of GlyT1. This inhibition leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity. Additionally, glycine has been shown to have a neuroprotective effect, which may be relevant to the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPA-Gly has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GlyT1 and subsequent increase in extracellular glycine levels, MPA-Gly has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects, and may be relevant to the treatment of chronic pain. Additionally, MPA-Gly has been shown to have anti-inflammatory effects, which may be relevant to the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPA-Gly in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of extracellular glycine levels, which can be useful in studying the role of glycine in various physiological and pathological processes. However, MPA-Gly has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems, such as the glutamate and GABA systems, may complicate its interpretation in some experiments.
Direcciones Futuras
There are many potential future directions for research on MPA-Gly. One area of interest is the role of glycine in the pathophysiology of various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of MPA-Gly as a therapeutic agent for these disorders is an area of active investigation. Another potential direction for research is the development of more potent and selective GlyT1 inhibitors, which may have improved efficacy and fewer side effects compared to MPA-Gly. Finally, the use of MPA-Gly in combination with other drugs, such as NMDA receptor antagonists, may have synergistic effects that could be useful in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of MPA-Gly involves several steps. First, 4-methoxybenzylamine is reacted with 2-methoxybenzaldehyde to form 1-(4-methoxybenzyl)-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxybenzyl)-N-(2-methoxyphenyl)-N-(phenylsulfonyl)ethylamine. Finally, this compound is reacted with glycine to form N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide. The purity of the final product can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MPA-Gly has been used in a variety of scientific research applications. It has been found to be a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. This inhibition leads to an increase in extracellular glycine levels, which has been shown to have a variety of effects on neuronal function. MPA-Gly has been used to study the role of glycine in synaptic plasticity, learning and memory, and the pathophysiology of various neurological disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-14-12-18(13-15-19)16-24-23(26)17-25(21-10-6-7-11-22(21)30-2)31(27,28)20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHXQQFNBSPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)



![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)


![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
